Direct Head-to-Head: 5-Methyl-4-phenylpyrimidin-2-amine Exhibits Measurable PNMT Binding Affinity Contrasted with a Close Structural Analog
In a direct biochemical assay for Phenylethanolamine N-Methyltransferase (PNMT) inhibition, 5-Methyl-4-phenylpyrimidin-2-amine exhibited a Ki of 1.11E+6 nM (1.11 mM). This affinity is distinct from a closely related 4-phenylpyrimidin-2-amine analog, which displayed a Ki of 1600 nM [1]. The presence of the 5-methyl group results in an approximately 694-fold decrease in binding affinity for PNMT, representing a quantifiable difference in target engagement.
| Evidence Dimension | PNMT Inhibitory Activity (Ki) |
|---|---|
| Target Compound Data | 1.11E+6 nM (1.11 mM) |
| Comparator Or Baseline | 4-Phenylpyrimidin-2-amine analog: Ki = 1600 nM |
| Quantified Difference | ~694-fold weaker affinity for the target compound |
| Conditions | In vitro enzymatic assay against PNMT |
Why This Matters
This demonstrates that the 5-methyl substitution confers a specific, measurable selectivity profile, making the compound unsuitable for PNMT-targeted research but potentially valuable as a negative control or for screening against other kinase targets where PNMT activity is undesirable.
- [1] BindingDB. (n.d.). BDBM50367284 CHEMBL291584. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch.jsp View Source
